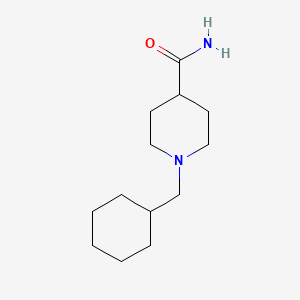

1-(cyclohexylmethyl)-4-piperidinecarboxamide

Descripción general

Descripción

1-(cyclohexylmethyl)-4-piperidinecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research for its pharmacological properties. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor in the brain.

Mecanismo De Acción

1-(cyclohexylmethyl)-4-piperidinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. By doing so, it prevents the binding of the co-agonist glycine and inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the neuron, which is essential for the induction of long-term potentiation (LTP) and synaptic plasticity.

Biochemical and Physiological Effects

The blockade of the NMDA receptor by 1-(cyclohexylmethyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. For example, it can prevent the induction of LTP, which is a cellular mechanism underlying learning and memory. It can also reduce the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 1-(cyclohexylmethyl)-4-piperidinecarboxamide in lab experiments has several advantages. It is a potent and selective antagonist of the NMDA receptor, which allows for precise control of the receptor activity. It is also relatively stable and easy to handle, making it suitable for various experimental conditions. However, there are also limitations to the use of 1-(cyclohexylmethyl)-4-piperidinecarboxamide. For example, it has a relatively short half-life, which requires frequent administration to maintain its effect. It can also have off-target effects on other receptors and ion channels, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the use of 1-(cyclohexylmethyl)-4-piperidinecarboxamide in scientific research. One direction is to investigate the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to develop more selective and potent NMDA receptor antagonists that can overcome the limitations of 1-(cyclohexylmethyl)-4-piperidinecarboxamide and have therapeutic potential. Finally, the use of 1-(cyclohexylmethyl)-4-piperidinecarboxamide in combination with other drugs or treatments may provide new insights into the mechanisms underlying synaptic plasticity and cognitive function.

Conclusion

In conclusion, 1-(cyclohexylmethyl)-4-piperidinecarboxamide is a potent and selective antagonist of the NMDA receptor that has been widely used in scientific research. Its use allows for the investigation of the role of the NMDA receptor in various physiological processes and neurological disorders. While it has advantages and limitations for lab experiments, its use in combination with other drugs or treatments may provide new avenues for future research.

Métodos De Síntesis

The synthesis of 1-(cyclohexylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of cyclohexylmethylamine with ethyl chloroformate to form the corresponding carbamate, followed by the reaction of the carbamate with piperidine-4-carboxylic acid. The final product is obtained after purification by recrystallization.

Aplicaciones Científicas De Investigación

1-(cyclohexylmethyl)-4-piperidinecarboxamide has been extensively used in scientific research to study the function of the NMDA receptor in the brain. The NMDA receptor is involved in various physiological processes, such as learning and memory, synaptic plasticity, and neuronal development. The use of 1-(cyclohexylmethyl)-4-piperidinecarboxamide allows researchers to selectively block the NMDA receptor and investigate its role in these processes.

Propiedades

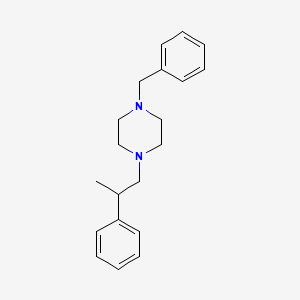

IUPAC Name |

1-(cyclohexylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h11-12H,1-10H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETBEQZQPPCSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256796 | |

| Record name | 1-(Cyclohexylmethyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148703-18-8 | |

| Record name | 1-(Cyclohexylmethyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148703-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclohexylmethyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5028719.png)

![ethyl 4-({5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5028733.png)

![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5028749.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5028780.png)

![3,3'-{1,2-ethanediylbis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B5028815.png)

![2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5028822.png)

![3-(3,5,10-trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5028827.png)

![4-(2-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5028834.png)